N-(4-butylphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-butylphenyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroacetamide group attached to a butyl-substituted phenyl ring, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-butylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-butylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenyl ring may also interact with hydrophobic regions of proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
N-(4-butylphenyl)-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
- N-(4-methylphenyl)-2,2,2-trifluoroacetamide
- N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- N-(4-propylphenyl)-2,2,2-trifluoroacetamide
These compounds share the trifluoroacetamide group but differ in the alkyl substituent on the phenyl ring. The butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Properties
CAS No. |
448250-66-6 |
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Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-4-9-5-7-10(8-6-9)16-11(17)12(13,14)15/h5-8H,2-4H2,1H3,(H,16,17) |
InChI Key |
LBWHWIKUWMDJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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